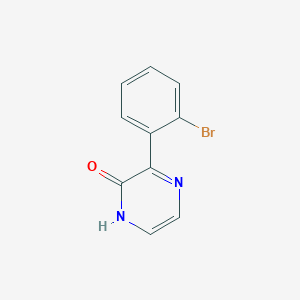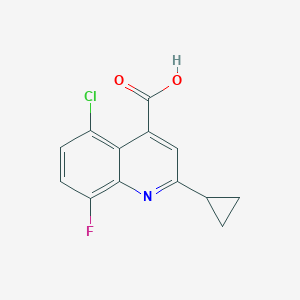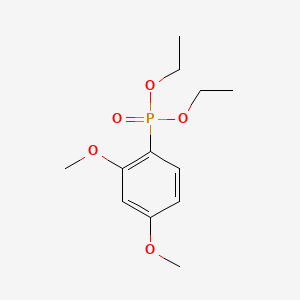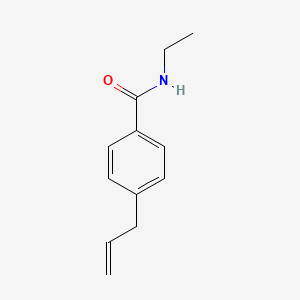
3-(2-Bromophenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)pyrazin-2(1H)-one is an organic compound that belongs to the class of pyrazinones It features a bromine atom attached to a phenyl ring, which is further connected to a pyrazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)pyrazin-2(1H)-one typically involves the bromination of a phenylpyrazinone precursor. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the phenyl ring in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
3-(2-Bromophenyl)pyrazin-2(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: De-brominated pyrazinone derivatives.
Substitution: Various substituted pyrazinone derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Bromophenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2-Bromophenyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and pyrazinone core play crucial roles in binding to these targets, influencing the compound’s overall efficacy and selectivity.
類似化合物との比較
Similar Compounds
3-Phenylpyrazin-2(1H)-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
3-(4-Bromophenyl)pyrazin-2(1H)-one: The bromine atom is positioned differently on the phenyl ring, potentially altering its properties.
2-Bromopyrazine: Contains a bromine atom on the pyrazine ring itself, leading to distinct reactivity patterns.
Uniqueness
3-(2-Bromophenyl)pyrazin-2(1H)-one is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct advantages in certain applications, such as enhanced binding affinity or selectivity in medicinal chemistry.
特性
分子式 |
C10H7BrN2O |
|---|---|
分子量 |
251.08 g/mol |
IUPAC名 |
3-(2-bromophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-2-1-3-7(8)9-10(14)13-6-5-12-9/h1-6H,(H,13,14) |
InChIキー |
LHETXDIJEBLISP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC=CNC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)
![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)

![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)








![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
